molecular formula C10H13NO3S B2404625 6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 88085-84-1

6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B2404625
CAS No.: 88085-84-1
M. Wt: 227.28
InChI Key: IJTQKOILOUDRJL-UHFFFAOYSA-N
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Description

6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group at the 6th position, a dihydroindene core, and a sulfonamide group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride.

    Sulfonylation: The sulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride: A precursor in the synthesis of the sulfonamide derivative.

    Indole derivatives: Compounds with similar biological activities and applications.

    Sulfonamide derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific structural features, such as the methoxy group and the dihydroindene core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-14-9-5-7-3-2-4-8(7)6-10(9)15(11,12)13/h5-6H,2-4H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTQKOILOUDRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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